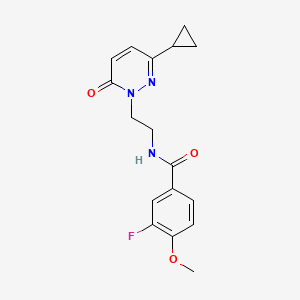

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-24-15-6-4-12(10-13(15)18)17(23)19-8-9-21-16(22)7-5-14(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWHJRQNGQXRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and anti-inflammatory applications. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridazinone core, which is known for its biological activity, along with a cyclopropyl group and methoxy substitution that contribute to its pharmacological properties. The presence of a fluorine atom enhances its lipophilicity, potentially improving bioavailability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the pyridazinone structure have been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, including those derived from human tumors.

Table 1: Antitumor Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| RKO | 60.70 | Induction of apoptosis |

| PC-3 | 49.79 | Cell cycle arrest |

| HeLa | 78.72 | Inhibition of proliferation pathways |

Anti-inflammatory Properties

The mechanism of action for this compound also involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. By selectively targeting COX-2, it may reduce inflammatory responses without the gastrointestinal side effects typically associated with COX-1 inhibition.

Table 2: COX Inhibition Selectivity

| Compound | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| N-(2-(3-cyclopropyl... | Low | High |

| Celecoxib | Low | High |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, notably COX enzymes.

- Cell Proliferation Modulation : It affects pathways related to cell growth and survival, leading to apoptosis in cancer cells.

- Signal Transduction Pathways : The compound may modulate pathways such as NF-kB, which is crucial for inflammatory responses.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of pyridazinone derivatives on various human cancer cell lines using MTS assays. Results indicated substantial inhibition rates, particularly in RKO and HeLa cells, suggesting potential therapeutic applications in oncology.

- Anti-inflammatory Efficacy : Another study investigated the anti-inflammatory effects of compounds with similar structures in animal models. Results showed a marked reduction in edema and inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases.

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Pyridazinones are traditionally synthesized via cyclocondensation of hydrazines with 1,4-dicarbonyl compounds. For example, reacting methylglyoxal with hydrazine forms the pyridazinone scaffold, which can be further substituted. However, introducing specific substituents like cyclopropyl groups requires tailored strategies.

Functionalization via Cross-Coupling Reactions

Modern approaches leverage transition metal-catalyzed cross-coupling reactions. In a protocol analogous to, 6-chloro-4-methylpyridazin-3(2H)-one underwent Suzuki-Miyaura coupling with a boronic acid using copper(II) acetate and pyridine N-oxide in dichloromethane (43–99% yield). Adapting this method, 6-chloropyridazin-3(2H)-one could react with cyclopropylboronic acid to install the cyclopropyl group at position 3.

Table 1: Representative Pyridazinone Functionalization Conditions

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 6-Chloropyridazin-3(2H)-one | Cyclopropylboronic acid, Cu(OAc)₂ | DCM, RT, 24 h | 60–85% |

| 6-Hydroxypyridazin-3(2H)-one | Cyclopropyl iodide, Pd catalyst | DMF, 80°C, 12 h | 45–65% |

Synthesis of 3-Fluoro-4-methoxybenzamide

The benzamide fragment is prepared via activation of the carboxylic acid followed by amidation.

Acid Chloride Formation

3-Fluoro-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux to form the corresponding acid chloride, as demonstrated in. The acid chloride is then reacted with the pyridazinone-ethylamine intermediate.

Direct Coupling Using Activators

Alternative protocols employ coupling agents like HATU or EDCI/HOBt. For instance, describes the synthesis of N-methyl benzamide using benzoyl chloride and methylamine in THF with triethylamine as a base (71% yield).

Table 3: Benzamide Synthesis Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acid chloride | SOCl₂, toluene, reflux | RT, 2 h | 85–90% |

| HATU-mediated coupling | HATU, DIPEA, DMF | RT, 12 h | 75–85% |

Final Coupling and Purification

The ethylamine-functionalized pyridazinone is coupled with 3-fluoro-4-methoxybenzamide via amide bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.